10-(((1-(3,4-Dimethoxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine
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Overview
Description
10-(((1-(3,4-Dimethoxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a phenothiazine core, substituted with a hydrazinoacetyl group and a 3,4-dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-(3,4-Dimethoxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dimethoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then acylated using acetyl chloride to introduce the acetyl group.
Coupling with Phenothiazine: The final step involves coupling the acylated hydrazone with phenothiazine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it back to the corresponding hydrazine and ketone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine and ketone derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10-(((1-(3,4-Dimethoxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(((1-(3,4-Dimethoxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and DNA.
Pathways Involved: It may modulate neurotransmitter pathways, inhibit enzyme activity, and induce DNA damage, leading to its therapeutic and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
- N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N-(1-(3,4-Dimethoxyphenyl)ethylidene)-4-phenyl-1-piperazinamide
Uniqueness
10-(((1-(3,4-Dimethoxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific substitution pattern on the phenothiazine core, which imparts distinct chemical and biological properties. Its combination of a hydrazinoacetyl group and a 3,4-dimethoxyphenyl moiety differentiates it from other phenothiazine derivatives, potentially leading to unique pharmacological activities.
Properties
CAS No. |
67897-46-5 |
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Molecular Formula |
C24H23N3O3S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[(2Z)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H23N3O3S/c1-16(17-12-13-20(29-2)21(14-17)30-3)26-25-15-24(28)27-18-8-4-6-10-22(18)31-23-11-7-5-9-19(23)27/h4-14,25H,15H2,1-3H3/b26-16- |
InChI Key |
FFQMDWABSRJJAR-QQXSKIMKSA-N |
Isomeric SMILES |
C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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